molecular formula C20H21N3O3 B606884 Cycloechinulin CAS No. 143086-29-7

Cycloechinulin

Cat. No. B606884
M. Wt: 351.406
InChI Key: RCTQPWJZZZLMBI-RPHUSYQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloechinulin is a diketopiperazine fungal metabolite originally isolated from A. ochraceus. It reduces weight gain of corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet.

Scientific Research Applications

  • Novoamauromine and ent-Cycloechinulin Isolation : Cycloechinulin, along with novoamauromine, was isolated from Aspergillus novofumigatus. The structures of these compounds were established through spectroscopic and chemical investigation, indicating their potential for further pharmacological studies (Ishikawa et al., 2010).

  • Structural Description : The structure of cycloechinulin, derived from the fungus Aspergillus ochraceus, was described, providing a foundation for understanding its chemical properties and potential applications (Hansen et al., 2001).

  • Aspergillus Species Taxonomy and Extrolite Profiles : Cycloechinulin was identified as one of the extrolites produced by various species of Aspergillus, including A. fumigatus and A. novofumigatus. This study helps in understanding the biodiversity and chemical ecology of Aspergillus species (Hong et al., 2005).

  • Osteoclastogenesis Suppression : Cycloechinulin was identified among the metabolites isolated from the marine fungus Aspergillus flocculosus. These compounds were evaluated for their effects on osteoclast differentiation, a key process in bone health and diseases (Shin et al., 2018).

properties

IUPAC Name

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTQPWJZZZLMBI-AUHQLAKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154723810

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